Cas no 59396-50-8 (Methanone,(4-fluoro-3-methylphenyl)(4-fluorophenyl)-)
Methanone,(4-fluoro-3-methylphenyl)(4-fluorophenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Methanone,(4-fluoro-3-methylphenyl)(4-fluorophenyl)-
- (4-fluoro-3-methylphenyl)-(4-fluorophenyl)methanone
- (4-fluoro-3-methylphenyl)(4-fluorophenyl)methanone
- 4-Fluoro-3-methylphenyl 4-fluorophenyl ketone
- (4-Fluoro-3-methyl-phenyl)-(4-fluoro-phenyl)-methanone
- Methanone, (4-fluoro-3-methylphenyl)(4-fluorophenyl)-
- SCHEMBL11110423
- W17022
- DTXSID90208114
- 59396-50-8
- 4,4'-Difluoro-3-Methylbenzophenone
- MFCD09891276
- EINECS 261-733-1
- AMY28179
- CS-0168031
- A928701
- NS00056865
- DB-295277
- OLLWPGBBYZXGIB-UHFFFAOYSA-N
-
- Inchi: 1S/C14H10F2O/c1-9-8-11(4-7-13(9)16)14(17)10-2-5-12(15)6-3-10/h2-8H,1H3
- InChI Key: OLLWPGBBYZXGIB-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C(C2C=CC(=CC=2)F)=O)C=C1C
Computed Properties
- Exact Mass: 232.07
- Monoisotopic Mass: 232.06997126g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 1.208±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 338.0±42.0 ºC (760 Torr),
- Flash Point: 129.5±22.1 ºC,
- Solubility: Insuluble (6.5E-3 g/L) (25 ºC),
- PSA: 17.07
Methanone,(4-fluoro-3-methylphenyl)(4-fluorophenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F914507-1g |
(4-fluoro-3-methylphenyl)-(4-fluorophenyl)methanone |
59396-50-8 | 95% | 1g |
1,422.00 | 2021-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1238671-100mg |
(4-Fluoro-3-methylphenyl)(4-fluorophenyl)methanone |
59396-50-8 | 98% | 100mg |
¥285.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1238671-250mg |
(4-Fluoro-3-methylphenyl)(4-fluorophenyl)methanone |
59396-50-8 | 98% | 250mg |
¥468.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1238671-1g |
(4-Fluoro-3-methylphenyl)(4-fluorophenyl)methanone |
59396-50-8 | 98% | 1g |
¥1170.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1238671-5g |
(4-Fluoro-3-methylphenyl)(4-fluorophenyl)methanone |
59396-50-8 | 98% | 5g |
¥3055.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1238671-10g |
(4-Fluoro-3-methylphenyl)(4-fluorophenyl)methanone |
59396-50-8 | 98% | 10g |
¥5148.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1238671-25g |
(4-Fluoro-3-methylphenyl)(4-fluorophenyl)methanone |
59396-50-8 | 98% | 25g |
¥12900.00 | 2024-05-07 | |
| abcr | AB512947-1g |
(4-Fluoro-3-methylphenyl)(4-fluorophenyl)methanone; . |
59396-50-8 | 1g |
€1285.20 | 2025-04-17 | ||
| Aaron | AR00EMHJ-250mg |
4-fluoro-3-methylphenyl 4-fluorophenyl ketone |
59396-50-8 | 95% | 250mg |
$42.00 | 2025-02-11 | |
| Aaron | AR00EMHJ-100mg |
4-fluoro-3-methylphenyl 4-fluorophenyl ketone |
59396-50-8 | 95% | 100mg |
$26.00 | 2025-02-11 |
Methanone,(4-fluoro-3-methylphenyl)(4-fluorophenyl)- Suppliers
Methanone,(4-fluoro-3-methylphenyl)(4-fluorophenyl)- Related Literature
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on Methanone,(4-fluoro-3-methylphenyl)(4-fluorophenyl)-
Methanone, (4-Fluoro-3-Methylphenyl)(4-Fluorophenyl) - A Comprehensive Overview
Methanone, (4-Fluoro-3-Methylphenyl)(4-Fluorophenyl), also known by its CAS number 59396-50-8, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is a derivative of methanone, a simple ketone, with two substituted phenyl groups attached to the carbonyl carbon. The substituents on the phenyl rings are fluorine atoms at specific positions, which impart unique electronic and structural properties to the molecule.
The structure of Methanone, (4-Fluoro-3-Methylphenyl)(4-Fluorophenyl) consists of a central carbonyl group (C=O) flanked by two aromatic rings. One ring is a 4-fluoro-3-methylphenyl group, while the other is a 4-fluorophenyl group. The fluorine atoms are located at the para position on both rings, which can influence the compound's reactivity and stability. The methyl group on one of the phenyl rings adds further complexity to the molecule's electronic environment.
Recent studies have highlighted the importance of fluorinated aromatic compounds like Methanone, (4-Fluoro-3-Methylphenyl)(4-Fluorophenyl) in various applications. Fluorine substitution in aromatic systems is known to enhance stability due to its electronegativity and ability to withdraw electron density through inductive effects. This property makes such compounds valuable in the development of advanced materials, including high-performance polymers and electronic devices.
In terms of synthesis, Methanone, (4-Fluoro-3-Methylphenyl)(4-Fluorophenyl) can be prepared through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. Researchers have explored optimized reaction conditions to improve yield and purity, leveraging advancements in catalytic systems and reaction mechanisms. The use of transition metal catalysts has been particularly effective in facilitating these transformations.
The physical properties of Methanone, (4-Fluoro-3-Methylphenyl)(4-Fluorophenyl) are influenced by its molecular structure. The compound is typically a crystalline solid with a melting point that depends on the degree of substitution and steric hindrance. Its solubility in common organic solvents is moderate, making it suitable for various solution-based applications.
Applications of this compound span across multiple disciplines. In pharmaceutical research, fluorinated aromatic ketones like Methanone, (4-Fluoro-3-Methylphenyl)(4-Fluorophenyl) are being investigated for their potential as drug candidates due to their unique pharmacokinetic profiles. In materials science, these compounds serve as precursors for the synthesis of advanced materials with tailored electronic properties.
Recent research has also focused on the environmental impact and sustainability aspects of compounds like Methanone, (4-Fluoro-3-Methylphenyl)(4-Fluorophenyl). Studies have examined their biodegradation pathways and toxicity profiles to ensure safe handling and disposal. These efforts align with growing global concerns over chemical safety and environmental stewardship.
In conclusion, Methanone, (4-Fluoro-3-Methylphenyl)(4-Fluorophenyl), CAS number 59396-50 strong>, represents a fascinating example of how fluorinated aromatic compounds contribute to modern chemistry and materials science. Its unique structure and properties make it a valuable tool for researchers across various fields, driving innovation and discovery in both academic and industrial settings.
59396-50-8 (Methanone,(4-fluoro-3-methylphenyl)(4-fluorophenyl)-) Related Products
- 85068-35-5(2,4-difluorobenzophenone)
- 85068-36-6(2,5-Difluorobenzophenone)
- 342-23-4(bis(2-fluorophenyl)methanone)
- 319454-87-0(Benzaldehyde,5-acetyl-2-fluoro-)
- 59189-51-4(2,6-difluorobenzophenone)
- 342-25-6(2,4’-Difluorobenzophenone)
- 59396-51-9(Methanone,(2-fluoro-5-methylphenyl)phenyl-)
- 369-32-4(4-Fluoro-3-methylacetophenone)
- 42444-14-4(3'-Fluoro-4'-methylacetophenone)
- 342-24-5(2-Fluorobenzophenone)